ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a chromen-4-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxyphenol with 4-oxo-4H-chromen-7-yl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl chloride, which is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.
Scientific Research Applications
Ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory pathways or the activation of antioxidant defenses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
Uniqueness
Ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the specific positioning of the ethoxyphenoxy group, which can influence its chemical reactivity and biological activity. The presence of the chromen-4-one moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-4-25-17-8-6-7-9-18(17)29-20-13-27-19-12-15(10-11-16(19)21(20)23)28-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJOELADIYTZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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